molecular formula C23H28N2O B5820810 N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B5820810
M. Wt: 348.5 g/mol
InChI Key: SLLFNMDYHZYYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various disorders, including depression, anxiety, addiction, and pain.

Mechanism of Action

N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide acts as a kappa opioid receptor antagonist, which means it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and reward pathways. By blocking the activity of the kappa opioid receptor, N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to modulate various biochemical and physiological processes, including the regulation of stress hormones, neurotransmitters, and immune system function. It has also been shown to have effects on the reward pathways in the brain, which may be relevant for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is that it has been extensively studied in preclinical models, which has provided valuable information about its potential therapeutic applications. However, one limitation is that its mechanism of action is not completely understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One area of interest is the potential use of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide for the treatment of depression and anxiety in humans. Another area of interest is the potential use of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide for the treatment of addiction, particularly for opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form N-cyclohexyl-4-chlorobenzylamine, which is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. This process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-cyclohexyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

N-cyclohexyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c26-23(24-22-8-2-1-3-9-22)20-12-10-18(11-13-20)16-25-15-14-19-6-4-5-7-21(19)17-25/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLFNMDYHZYYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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